![molecular formula C8H7Cl3OS2 B12540469 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene CAS No. 143425-94-9](/img/structure/B12540469.png)
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of three chlorine atoms and a thiiran-2-ylmethoxy group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the opening of the thiirane ring.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trichlorothiophene: Lacks the thiiran-2-ylmethoxy group but shares the trichlorinated thiophene core.
5-(Thiiran-2-ylmethoxy)thiophene: Similar structure but without the chlorine atoms.
Uniqueness
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene is unique due to the combination of its trichlorinated thiophene core and the thiiran-2-ylmethoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
143425-94-9 |
|---|---|
Fórmula molecular |
C8H7Cl3OS2 |
Peso molecular |
289.6 g/mol |
Nombre IUPAC |
2,3,4-trichloro-5-(thiiran-2-ylmethoxymethyl)thiophene |
InChI |
InChI=1S/C8H7Cl3OS2/c9-6-5(14-8(11)7(6)10)2-12-1-4-3-13-4/h4H,1-3H2 |
Clave InChI |
XFKMACUVOYAWMX-UHFFFAOYSA-N |
SMILES canónico |
C1C(S1)COCC2=C(C(=C(S2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


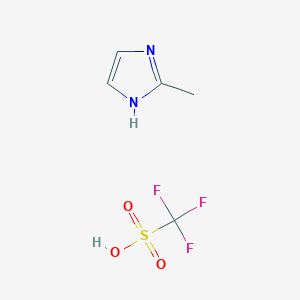
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)
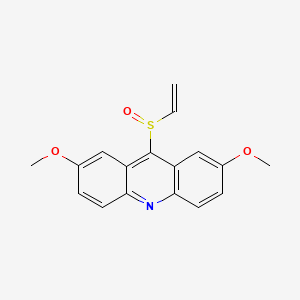
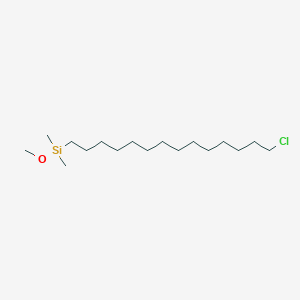
![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)
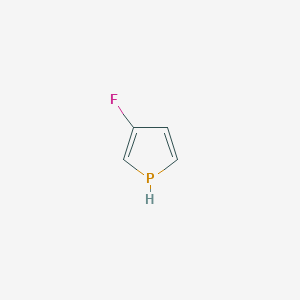
![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
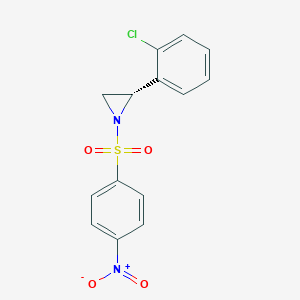
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
